molecular formula C53H66N4O20 B000268 Vinorelbine ditartrate CAS No. 125317-39-7

Vinorelbine ditartrate

Cat. No.: B000268
CAS No.: 125317-39-7
M. Wt: 1079.1 g/mol
InChI Key: CILBMBUYJCWATM-KRQCOKQWSA-N
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Description

Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.

Scientific Research Applications

Vinorelbine in Lung Cancer Treatment

Vinorelbine, a third-generation vinca alkaloid, has been extensively researched for its application in non-small cell lung cancer (NSCLC). It's part of a class of drugs that, when combined with platinum, improved survival rates in advanced NSCLC patients. The drug demonstrated considerable activity both as a single agent and in combination with other chemotherapy agents, notably improving survival without significantly affecting the quality of life. Particularly, in the adjuvant setting, vinorelbine combined with cisplatin showed a consistent improvement in survival on a long-term basis. It was generally manageable and demonstrated a broad spectrum of antitumor activity, with a significant treatment impact even beyond the first-line setting for some patients with advanced NSCLC (Piccirillo et al., 2010), (Jones & Burris, 1996), (Subramanian et al., 2007).

Vinorelbine in Breast Cancer Treatment

Vinorelbine has shown promising results in the treatment of metastatic breast cancer. As a single-agent or in combination with other drugs, it exhibited consistent efficacy results, with response rates varying significantly in different studies. Notably, the combination of oral vinorelbine and capecitabine showed comparable efficacy to taxane-based combinations. It is highlighted for its manageable tolerance profile, with neutropenia being the most common adverse event. Vinorelbine's role as a highly effective agent in first-line and subsequent metastatic breast cancer settings, even for patients previously treated with anthracyclines and taxanes, is well-established (Aapro & Finek, 2012), (Xu et al., 2013), (Chan & Verrill, 2009).

Alkaloids and Cancer Therapy

Vinorelbine, as a member of the alkaloid family, has been noted for its antiproliferative and anticancer effects on a wide category of cancers both in vitro and in vivo. The study discusses the significance of alkaloids like vinorelbine in cancer prevention and therapy, highlighting their potential as an important group of anticancer drugs of plant origin with significant potential for future development of drugs for cancer therapy and management (Mondal et al., 2019).

Oral Vinorelbine and Chemoradiotherapy

Oral vinorelbine has demonstrated significant activity in different settings for NSCLC, including adjuvant treatment for resected disease, concurrent chemoradiation for locally advanced NSCLC, and palliative chemotherapy for recurrent/metastatic NSCLC. It is particularly appealing due to its safety profile and preferred route of administration by patients receiving chemotherapy. The data suggests that oral vinorelbine, especially as part of combination regimens containing platinum derivatives, might be advantageous in terms of cost savings (Barletta et al., 2014), (Lesueur et al., 2018).

Mechanism of Action

Vinorelbine tartrate, also known as 5’-Noranhydrovinoblastine tartrate, Vinorelbine ditartrate, or Vinorelbine Bitartrate, is a semi-synthetic vinca alkaloid with a broad spectrum of anti-tumor activity .

Target of Action

Vinorelbine tartrate primarily targets microtubules , which are the principal components of the cell’s structural network . Microtubules play a crucial role in maintaining cell shape, enabling intracellular transport, and most importantly, segregating chromosomes during cell division .

Mode of Action

Vinorelbine tartrate binds to tubulin, a protein that polymerizes into microtubules . This binding inhibits microtubule formation, thereby disrupting the formation of the mitotic spindle, a structure crucial for cell division . This disruption arrests the cell at metaphase, a stage in cell division, leading to cell death .

Biochemical Pathways

By inhibiting microtubule formation, vinorelbine tartrate affects the mitotic spindle assembly pathway, leading to cell cycle arrest at the metaphase . This arrest triggers apoptosis, or programmed cell death . Additionally, vinorelbine tartrate may interfere with amino acid, cyclic AMP, and glutathione metabolism, as well as cellular respiration and nucleic acid and lipid biosynthesis .

Pharmacokinetics

Vinorelbine tartrate is extensively metabolized in the liver, primarily via the CYP3A4 enzyme . It binds extensively to human platelets and lymphocytes (80% to 91%), and is sequestered in tissues, especially lung, spleen, liver, and kidney, and released slowly . The drug is excreted primarily in bile and feces (50%), with 10% excreted in urine . The terminal half-life of vinorelbine tartrate is estimated to be around 28 to 44 hours .

Result of Action

The primary result of vinorelbine tartrate’s action is the inhibition of cell division, leading to cell death . This makes it effective in the treatment of several types of malignancies, including non-small cell lung cancer (NSCLC), breast cancer, Hodgkin lymphoma, and others .

Action Environment

The efficacy and stability of vinorelbine tartrate can be influenced by various environmental factors. For instance, genetic variations can influence the clearance rate of vinorelbine tartrate, suggesting a strong influence of genetics on the clearance of this drug . Furthermore, the drug’s stability can be affected by temperature, as solutions diluted for infusion are stable for up to 24 hours at temperatures ranging from 5°C to 30°C .

Safety and Hazards

Vinorelbine can cause a severe decrease in the number of blood cells in your bone marrow. This may cause certain symptoms and may increase the risk that you will develop a serious infection . It is also considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Vinorelbine tartrate is being studied in the treatment of other types of cancer . A study was done on the clearance rate of vinorelbine on individuals with various single polymorphonuclear mutations. It was found that there was 4.3-fold variation in vinorelbine clearance across the cohort, suggesting a strong influence of genetics on the clearance of this drug .

Biochemical Analysis

Biochemical Properties

Vinorelbine tartrate interacts with tubulin, a protein responsible for building the microtubule system which appears during cell division . It interferes with the polymerization of tubulin, thereby inhibiting microtubule formation . This interaction is thought to be the primary mechanism through which Vinorelbine tartrate exerts its antitumor effects .

Cellular Effects

Vinorelbine tartrate has a broad spectrum of anti-tumor activity. It acts as a spindle poison, preventing the chromosomes from spreading to both cell poles during cell division . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Molecular Mechanism

The molecular mechanism of Vinorelbine tartrate involves its binding to tubulin, inhibiting tubulin polymerization into microtubules and spindle formation . This results in the arrest of the cell at metaphase, disrupting the formation of the mitotic spindle . It is specific for the M and S phases . Vinorelbine tartrate may also interfere with nucleic acid and protein synthesis by blocking glutamic acid utilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Vinorelbine tartrate can change over time. For instance, a study found that there was a 4.3-fold variation in Vinorelbine clearance across a cohort, suggesting a strong influence of genetics on the clearance of this drug . This indicates that the drug’s effects can vary significantly depending on individual genetic factors .

Dosage Effects in Animal Models

In animal models, the effects of Vinorelbine tartrate can vary with different dosages. For instance, a study found that partial response was documented in eight dogs treated with Vinorelbine tartrate. The median time to progression was 88 days, and the median survival time for all dogs was 100 days . This suggests that the drug’s effects can vary significantly depending on the dosage.

Transport and Distribution

Vinorelbine tartrate is administered intravenously . It is extremely important that the intravenous needle or catheter be properly positioned before Vinorelbine tartrate is injected . Administration of Vinorelbine tartrate may result in extravasation causing local tissue necrosis and/or thrombophlebitis .

Subcellular Localization

The subcellular localization of Vinorelbine tartrate is primarily at the mitotic spindle during cell division . It binds to tubulin, a protein responsible for building the microtubule system which appears during cell division . This interaction disrupts the formation of the mitotic spindle, thereby arresting the cell at metaphase .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of Vinorelbine Bitartrate can be achieved through a multi-step process starting from precursor compounds that are readily available. The key steps involve the synthesis of the intermediate, vinblastine, followed by its modification to yield Vinorelbine Bitartrate. ", "Starting Materials": [ "Catharanthus roseus (Madagascar periwinkle) leaves", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic acid", "Tartaric acid", "Vinblastine sulfate", "Sodium borohydride", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Extraction of catharanthine and vindoline from Catharanthus roseus leaves using ethanol", "Hydrolysis of catharanthine to produce vindoline using hydrochloric acid", "Oxidation of vindoline to catharanthine using sodium hydroxide and oxygen", "Condensation of catharanthine and vindoline to produce vinblastine using acetic acid", "Reduction of vinblastine to catharanthine using sodium borohydride", "Methylation of catharanthine to produce 3',4'-didehydro-4'-deoxyvinblastine using methanol and hydrochloric acid", "Hydrolysis of 3',4'-didehydro-4'-deoxyvinblastine to produce Vinorelbine using sodium bicarbonate", "Bitartrate salt formation of Vinorelbine using tartaric acid" ] }

CAS No.

125317-39-7

Molecular Formula

C53H66N4O20

Molecular Weight

1079.1 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38?,39+,42+,43+,44-,45-;2*1-,2-/m011/s1

InChI Key

CILBMBUYJCWATM-KRQCOKQWSA-N

Isomeric SMILES

CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

> 98%

Synonyms

5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinorelbine ditartrate
Reactant of Route 2
Vinorelbine ditartrate
Reactant of Route 3
Vinorelbine ditartrate
Reactant of Route 4
Vinorelbine ditartrate
Reactant of Route 5
Vinorelbine ditartrate
Reactant of Route 6
Vinorelbine ditartrate

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